N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a tetrazole moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the tetrazole ring, followed by the introduction of the piperazine and sulfonamide groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce waste. The choice of reagents and conditions is critical to achieving the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-phosphonate
Uniqueness
N,N-dimethyl-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-sulfonamide is unique due to its combination of a tetrazole ring and a sulfonamide group. This structural feature provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N,N-dimethyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2S/c1-18(2)24(22,23)20-10-8-19(9-11-20)12-14-15-16-17-21(14)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZZPWWDAJEQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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